molecular formula C22H28N2O6S2 B2993474 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-91-0

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2993474
CAS No.: 898452-91-0
M. Wt: 480.59
InChI Key: UOXCVHISFNAGBB-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. The substituents include a tosyl (p-toluenesulfonyl) group at position 4 and a (2-methoxy-5-methylphenyl)sulfonyl group at position 6. These sulfonyl moieties enhance metabolic stability and influence receptor-binding affinity due to their electron-withdrawing properties .

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S2/c1-17-4-7-19(8-5-17)31(25,26)24-14-15-30-22(24)10-12-23(13-11-22)32(27,28)21-16-18(2)6-9-20(21)29-3/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXCVHISFNAGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a novel spirocyclic compound notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure characterized by a diazaspirodecane core linked to sulfonyl groups. Its unique configuration may confer specific binding properties to biological targets, making it a subject of interest in medicinal chemistry.

Structural Formula

C23H30N2O5S2\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{5}\text{S}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl groups may interact with enzyme active sites, inhibiting their function. For example, studies have shown that similar diazaspiro compounds can act as inhibitors for soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation .
  • Receptor Modulation : The rigid structure of the spirocyclic framework enhances binding affinity to specific receptors, potentially modulating their activity in various physiological processes.

Antihypertensive Effects

Recent studies have demonstrated that derivatives of diazaspiro compounds can effectively lower blood pressure in hypertensive models. For instance, oral administration of certain derivatives resulted in significant reductions in blood pressure in spontaneously hypertensive rats .

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by antagonizing lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses .

Case Studies

  • Hypertension Treatment : A study involving 2,8-diazaspiro[4.5]decane-based urea derivatives found that these compounds significantly reduced mean arterial pressure in hypertensive rat models. This suggests that the spirocyclic structure may enhance pharmacological efficacy against hypertension .
  • Inflammation Modulation : Another investigation highlighted the anti-inflammatory potential of related compounds, showing their ability to inhibit key inflammatory pathways, thus providing a basis for further exploration in inflammatory diseases .

Data Tables

Biological Activity Mechanism Study Reference
AntihypertensivesEH inhibition
Anti-inflammatoryLFA-1 antagonism

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Findings/Activity Reference
8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 4-tosyl; 8-(2-methoxy-5-methylphenyl)sulfonyl Not explicitly reported Estimated ~500-550 Hypothesized enhanced selectivity for sulfonyl-binding pockets due to bulky substituents. Inferred
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-methoxyphenyl)sulfonyl; 8-methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 High solubility in polar solvents; no direct bioactivity reported.
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane (Compound 27) 1-oxa-8-azaspiro[4.5]decane 8-(6-morpholinopyrimidin-4-yl) C₁₄H₂₁N₅O₂ 307.35 Inhibits Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase (46% yield in synthesis).
Piperazine-linked 1,4-dioxaspiro[4.5]decane derivatives 1,4-dioxaspiro[4.5]decane Varied aryl/piperazinyl groups Variable ~350-450 Subnanomolar binding to serotonin 5HT₁A receptors via interactions with residues D116 and S197.
8-(3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one 3-oxa-1,8-diazaspiro[4.5]decan-2-one Pyridinyl and pyrazolyl substituents C₂₄H₂₄ClN₅O₂ 474.99 Orally bioavailable modulator (58% corrected yield); potential CNS activity.

Key Comparative Insights

3-oxa-1,8-diazaspiro[4.5]decan-2-one () introduces a ketone group, which may improve blood-brain barrier penetration relative to non-ketone analogs .

Substituent Effects: Tosyl vs. Aryl Sulfonyl Groups: The (2-methoxy-5-methylphenyl)sulfonyl substituent in the target compound may confer unique electronic effects compared to simpler aryl sulfonates (e.g., 4-methoxyphenyl in ), influencing receptor binding kinetics .

Synthetic Accessibility :

  • Sulfonamide coupling (e.g., sodium ethoxide-mediated reactions in –2) is a common strategy for spirocyclic sulfonyl derivatives. However, the target compound’s synthesis likely requires multi-step optimization due to steric hindrance from its substituents .

The target’s dual sulfonyl groups may mimic these interactions .

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